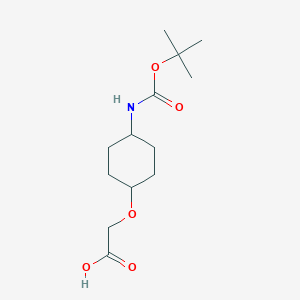
(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a cyclohexane ring, which is further linked to an acetic acid moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid typically involves the protection of the amino group on cyclohexane with a tert-butoxycarbonyl group. This can be achieved by reacting cyclohexylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected cyclohexylamine is then reacted with bromoacetic acid under basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetic acid moiety, potentially converting it to an alcohol.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
科学研究应用
(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in peptide synthesis, where it serves as a protected amino acid derivative. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group can be removed to reveal the free amine.
In medicinal chemistry, this compound is used in the development of new drugs and therapeutic agents. Its ability to protect functional groups during complex synthetic processes makes it invaluable in the creation of novel compounds with potential biological activity.
作用机制
The mechanism of action for (4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid primarily involves its role as a protecting group. The Boc group stabilizes the amino group, preventing it from reacting under various synthetic conditions. This allows for selective reactions to occur at other functional groups within the molecule. The Boc group can be removed under acidic conditions, revealing the free amine for further functionalization or biological activity.
相似化合物的比较
Similar compounds include other Boc-protected amino acids and derivatives, such as:
- (tert-Butoxycarbonylamino)-acetic acid
- (tert-Butoxycarbonylamino)-propionic acid
- (tert-Butoxycarbonylamino)-butyric acid
What sets (4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid apart is the presence of the cyclohexane ring, which can impart unique steric and electronic properties to the compound. This can influence its reactivity and the types of reactions it can undergo, making it a valuable tool in synthetic chemistry.
属性
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-9-4-6-10(7-5-9)18-8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHJRZDMDBZMIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
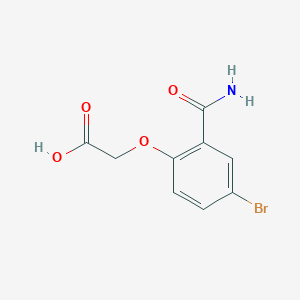
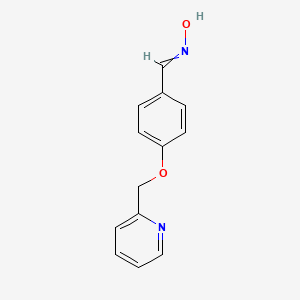
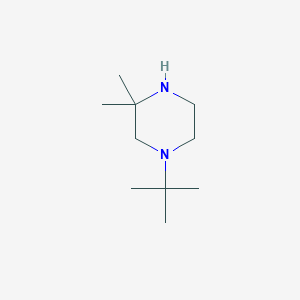
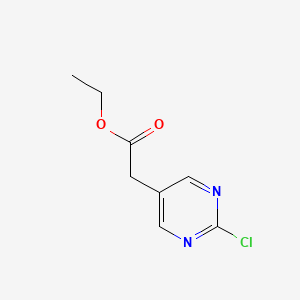
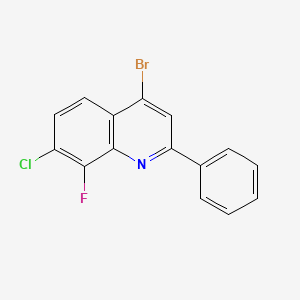
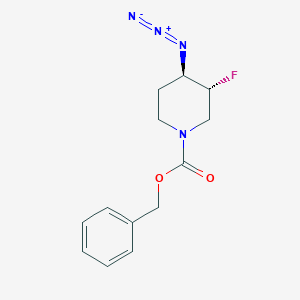
![11H-Benzofuro[3,2-b]carbazole](/img/structure/B1374933.png)
![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid](/img/structure/B1374934.png)

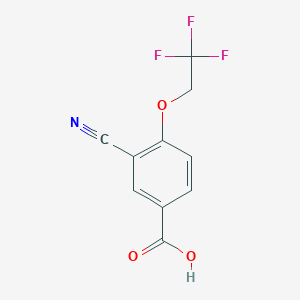
![Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1374939.png)
![8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1374942.png)
![4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1374944.png)

